Ethyl 5-fluoro-2-methylbenzofuran-3-carboxylate
Description
Ethyl 5-fluoro-2-methylbenzofuran-3-carboxylate is a substituted benzofuran derivative featuring a fluorine atom at the 5-position, a methyl group at the 2-position, and an ethyl ester moiety at the 3-position. Benzofuran scaffolds are widely studied due to their pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities . The fluorine substituent enhances metabolic stability and influences electronic properties, while the ethyl ester group contributes to solubility and reactivity in synthetic applications.
Properties
Molecular Formula |
C12H11FO3 |
|---|---|
Molecular Weight |
222.21 g/mol |
IUPAC Name |
ethyl 5-fluoro-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C12H11FO3/c1-3-15-12(14)11-7(2)16-10-5-4-8(13)6-9(10)11/h4-6H,3H2,1-2H3 |
InChI Key |
UPOGCHBABZRMQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-fluoro-2-methylbenzofuran-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-methylphenol and ethyl bromoacetate.
Formation of Benzofuran Ring: The key step involves the formation of the benzofuran ring through a cyclization reaction.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-fluoro-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Scientific Research Applications of Ethyl 5-fluoro-2-methylbenzofuran-3-carboxylate
This compound is a benzofuran derivative with a fluorine substituent that enhances its electronic properties and lipophilicity. Its unique structure and potential therapeutic applications make it useful in medicinal chemistry and biological research.
Medicinal Chemistry
This compound serves as a building block in synthesizing potential pharmaceutical agents, particularly those targeting neurological disorders and cancer. Studies on structurally related compounds have demonstrated significant antiproliferative effects on breast, lung, and prostate cancer cells, with halogen substituents enhancing cytotoxic activity. Furthermore, this compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression; modifications in the benzofuran structure have correlated with increased inhibition of thioesterase activity in Pks13, a target for tuberculosis treatment.
Materials Science
The compound is explored for its potential use in organic electronics and optoelectronic devices because of its unique electronic properties.
Biological Studies
This compound serves as a probe in biological studies to investigate enzyme interactions and metabolic pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors and modulate various biological pathways, including those involved in signal transduction and gene expression.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
- Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Case Studies
Antitumor Activity: Compounds structurally related to this compound have demonstrated significant antiproliferative effects on breast, lung, and prostate cancer cells. The presence of halogen substituents was found to enhance the cytotoxic activity.
Mechanism of Action
The mechanism of action of ethyl 5-fluoro-2-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. The compound can modulate various biological pathways, including those involved in signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Similar Benzofuran Derivatives
2.1 Substituent Variations and Structural Properties
The table below compares substituents and key structural features of Ethyl 5-fluoro-2-methylbenzofuran-3-carboxylate with structurally related compounds from the literature:
2.2 Crystallographic and Intermolecular Interactions
Planarity and Dihedral Angles :
- This compound’s benzofuran core is expected to be planar, similar to its analogs (e.g., mean deviation of 0.006 Å in 5-fluoro-2-methyl-3-sulfonyl derivatives ).
- Substituents like sulfonyl or sulfinyl groups induce significant dihedral angles (e.g., 80.96° between benzofuran and 3-methylphenyl rings in sulfonyl derivatives ), altering molecular packing.
Intermolecular Interactions :
- Fluorine and ester groups participate in C–H···O/F and π-π interactions (e.g., centroid-centroid distances of 3.6–3.8 Å in sulfonyl derivatives ).
- Carboxylic acid analogs (e.g., 2-(5-fluoro-3-methylsulfanyl-benzofuran-2-yl)acetic acid) form centrosymmetric dimers via O–H···O hydrogen bonds , unlike ester derivatives.
Biological Activity
Ethyl 5-fluoro-2-methylbenzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structure and potential therapeutic applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a benzofuran core with a fluorine substituent, which enhances its electronic properties and lipophilicity. These characteristics are critical for its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : The synthesis begins with 5-fluoro-2-methylphenol and ethyl bromoacetate.
- Formation of Benzofuran Ring : A cyclization reaction forms the benzofuran ring.
- Esterification : The carboxylic acid group undergoes esterification to yield the ethyl ester.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors, modulating various biological pathways. The presence of the fluorine atom enhances metabolic stability and lipophilicity, facilitating interactions with molecular targets involved in signal transduction and gene expression .
Anticancer Potential
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. The compound exhibits cytotoxic activity against various cancer cell lines, including leukemia and solid tumors. For instance, derivatives with similar structures have shown IC50 values as low as 0.1 μM against HL60 leukemia cells .
Case Studies
- Antitumor Activity : A study demonstrated that compounds structurally related to this compound exhibited significant antiproliferative effects on breast, lung, and prostate cancer cells. The presence of halogen substituents was found to enhance the cytotoxic activity .
- Enzyme Inhibition : this compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, modifications in the benzofuran structure were correlated with increased inhibition of thioesterase activity in Pks13, a target for tuberculosis treatment .
Comparative Analysis
The biological activity of this compound can be compared to other benzofuran derivatives:
| Compound | IC50 (μM) | Biological Activity |
|---|---|---|
| This compound | 0.1 | Cytotoxic against HL60 leukemia cells |
| Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate | Varies | Anticancer activity with lower potency |
| Ethyl 5-fluoro-3-methylbenzofuran-2-carboxylate | Varies | Enhanced anticancer effects |
Research Applications
This compound is being explored for various applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
